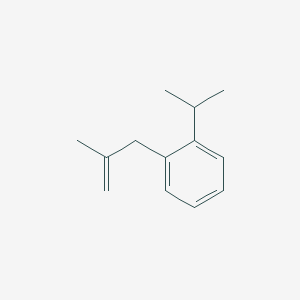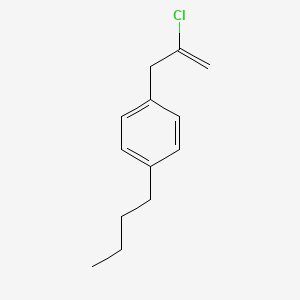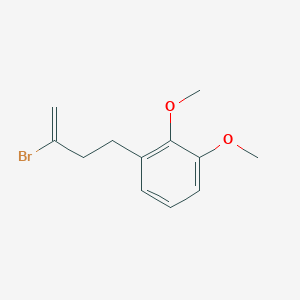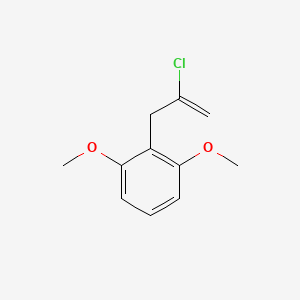
2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene
Übersicht
Beschreibung
The compound “2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene” is a chlorinated, dimethoxy-substituted phenyl butene. This suggests that it might be used in organic synthesis, possibly as an intermediate in the production of more complex molecules .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene” were not found, there are general methods available for the synthesis of similar compounds. For example, the protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene” can be inferred from its name. It likely contains a butene backbone with a phenyl ring substituted at the 4-position. The phenyl ring is further substituted at the 2 and 5 positions with methoxy groups, and at the 4 position with a chlorine atom .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
This compound could be used in the Suzuki–Miyaura (SM) coupling reaction . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Chalcones
2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene could potentially be used in the synthesis of chalcones . Chalcones are flavonoid-type phenolic phytochemicals, often referred to as ‘open-chain flavonoids’, and biosynthesized via the shikimate pathway . They form one of the largest groups of bioactive natural products .
Anticancer Research
Chalcones, which can be synthesized from this compound, have shown potential anticancer properties . Many synthetic analogs were shown to possess similar bioactivities as their natural counterparts, but often with an enhanced potency and reduced toxicity .
Anti-Inflammatory Research
Chalcones also have potential anti-inflammatory properties . The ability to induce activation of Nrf2 was exploited to assess potential cancer chemopreventive activity of licorice samples collected from different geographical locations .
Antimicrobial Research
Chalcones have shown antimicrobial properties . This makes 2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene a potential starting material for the synthesis of antimicrobial agents .
Antioxidant Research
Chalcones have potential antioxidant properties . Therefore, 2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene could be used in the synthesis of antioxidants .
Antiparasitic Research
Chalcones have shown antiparasitic properties . This makes 2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene a potential starting material for the synthesis of antiparasitic agents .
Indole Derivatives
2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene could potentially be used in the synthesis of indole derivatives . Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
Zukünftige Richtungen
Given the lack of information on “2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene”, future research could focus on elucidating its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and synthetic studies to develop methods for its preparation .
Eigenschaften
IUPAC Name |
2-(3-chlorobut-3-enyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-8H,1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFTUOZOKRHVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene](/img/structure/B3314975.png)

![3-[(4-Ethylthio)phenyl]-2-methyl-1-propene](/img/structure/B3314986.png)








